molecular formula C15H16F3N3O2S2 B2711627 N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1448065-28-8

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2711627
CAS No.: 1448065-28-8
M. Wt: 391.43
InChI Key: AWNXVHRJTMXBTE-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Sulfonamide Formation: Finally, the benzenesulfonamide moiety is introduced through sulfonation reactions involving sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(fluoromethyl)benzenesulfonamide
  • N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(chloromethyl)benzenesulfonamide
  • N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(bromomethyl)benzenesulfonamide

Uniqueness

N-(1-(thiazol-2-yl)piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S2/c16-15(17,18)12-3-1-2-4-13(12)25(22,23)20-11-5-8-21(9-6-11)14-19-7-10-24-14/h1-4,7,10-11,20H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNXVHRJTMXBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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